molecular formula C22H18FN5O B14980753 2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14980753
M. Wt: 387.4 g/mol
InChI Key: SLOCPFWPWHPADD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with fluorophenyl and methoxyphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, it may act by inhibiting a particular enzyme or receptor involved in a disease pathway .

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other triazolopyrimidines with different substituents. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. For example:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C22H18FN5O

Molecular Weight

387.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18FN5O/c1-13-14(2)28(17-5-4-6-18(11-17)29-3)21-19(13)22-25-20(26-27(22)12-24-21)15-7-9-16(23)10-8-15/h4-12H,1-3H3

InChI Key

SLOCPFWPWHPADD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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